N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride
Description
Properties
IUPAC Name |
N-[1-[2-(3-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.ClH/c1-18-7-6-8-20(17-18)11-14-23-15-12-22(13-16-23)24(19(2)25)21-9-4-3-5-10-21;/h3-10,17,22H,11-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEQOMCIEYFIPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCN2CCC(CC2)N(C3=CC=CC=C3)C(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301037055 | |
| Record name | 3'-Methyl acetyl fentanyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301037055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071704-02-3 | |
| Record name | 3'-Methyl acetyl fentanyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301037055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is structurally related to a class of compounds known as fentanyl analogues. Fentanyl and its analogues primarily target the mu-opioid receptors in the central nervous system. These receptors play a crucial role in pain perception and reward.
Mode of Action
As a structural analogue of fentanyl, this compound likely interacts with its targets in a similar manner. Fentanyl analogues bind to the mu-opioid receptors, mimicking the effects of endogenous opioids. This binding inhibits the release of nociceptive (pain signal) neurotransmitters, resulting in analgesia or pain relief.
Biochemical Pathways
Upon binding to the mu-opioid receptors, the compound triggers a series of biochemical reactions. It leads to the inhibition of adenylate cyclase, decreasing the level of cyclic adenosine monophosphate (cAMP). This results in the hyperpolarization of the cell and a reduction in neuronal excitability.
Result of Action
The binding of this compound to mu-opioid receptors results in significant analgesic effects, providing relief from severe pain. It can also lead to adverse effects such as respiratory depression, nausea, constipation, and dependence, which are common with opioid use.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the physiological state of the individual (such as liver function for drug metabolism), the presence of other drugs (which can lead to drug-drug interactions), and genetic factors (such as polymorphisms in the mu-opioid receptor gene that can affect the individual’s response to the drug).
Biological Activity
N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide, monohydrochloride, commonly referred to as 3'-methyl acetyl fentanyl , is a synthetic opioid that has garnered attention due to its potent analgesic properties and potential for abuse. This compound belongs to a class of drugs known as fentanyl analogs, which are characterized by their high affinity for opioid receptors and significant potency compared to morphine.
Chemical Structure and Properties
- Molecular Formula : C22H28N2O
- Molecular Weight : 348.48 g/mol
- IUPAC Name : N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenylacetamide
- CAS Number : 90736-14-4
The structure of this compound includes a piperidine ring, which is common in many opioids, and a phenylacetamide moiety that contributes to its pharmacological activity.
The primary mechanism of action for 3'-methyl acetyl fentanyl is its interaction with the mu-opioid receptors (MOR) in the central nervous system (CNS). Upon binding to these receptors, the drug induces analgesia, sedation, and euphoria. The binding affinity of fentanyl analogs is often significantly higher than that of morphine, leading to enhanced potency.
Analgesic Activity
Research indicates that 3'-methyl acetyl fentanyl exhibits strong analgesic effects. In animal models, it has been shown to produce dose-dependent analgesia comparable to other opioids. The compound's efficacy in pain management has been evaluated through various assays:
- Hot Plate Test : Measures the latency to respond to a painful stimulus.
- Tail-Flick Test : Assesses the reaction time to a thermal stimulus applied to the tail.
In these studies, 3'-methyl acetyl fentanyl demonstrated significant analgesic activity at lower doses than traditional opioids.
Anticonvulsant Activity
While primarily recognized for its analgesic properties, some studies have explored the anticonvulsant potential of this compound. A related class of compounds has shown efficacy in models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests:
| Compound | Dose (mg/kg) | MES Protection | PTZ Protection |
|---|---|---|---|
| 3'-methyl acetyl fentanyl | 100 | Yes | No |
| Fentanyl | 100 | Yes | Yes |
In these tests, while 3'-methyl acetyl fentanyl provided protection in the MES test, it did not show significant activity against seizures induced by PTZ.
Toxicology and Safety Profile
The safety profile of 3'-methyl acetyl fentanyl is a critical concern due to its high potency. Overdose risks are heightened when used in conjunction with other CNS depressants. Toxicological assessments have indicated:
- LD50 Values : The lethal dose for 50% of subjects varies significantly among individuals and can be influenced by factors such as body weight and tolerance.
- Acute Toxicity : Symptoms of overdose may include respiratory depression, sedation, and loss of consciousness.
Case Studies and Reports
Several case reports have documented instances of misuse and overdose associated with 3'-methyl acetyl fentanyl. For example:
- Case Study A : A patient presented with respiratory failure after self-administering a high dose. Emergency interventions included naloxone administration.
- Case Study B : An individual experienced severe sedation following recreational use, leading to hospitalization.
These cases highlight the importance of monitoring and regulation surrounding potent opioids like 3'-methyl acetyl fentanyl.
Scientific Research Applications
Pharmacological Applications
-
Pain Management :
- As a potent analgesic, N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide has been studied for its efficacy in managing acute and chronic pain conditions. Its high potency allows for effective pain relief at lower doses compared to traditional opioids.
-
Anesthesia :
- The compound has potential applications in anesthesia due to its rapid onset and short duration of action. Research indicates that it can be used as an adjunct in surgical procedures requiring analgesia.
- Anticancer Research :
Case Study 1: Pain Management Efficacy
A study conducted on patients with post-operative pain demonstrated that N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide provided superior pain relief compared to traditional opioid treatments. Patients reported reduced pain scores within 30 minutes of administration, highlighting its rapid action profile.
Case Study 2: Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation pathways. Further research is needed to elucidate its full potential in oncological applications .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide, monohydrochloride
- CAS Registry No.: 1082721-49-0
- Molecular Formula : C23H30N2O·HCl
- Molecular Weight : 387.0 g/mol
- Structure : Features a 3-methylphenethyl group attached to the piperidine ring and an acetamide moiety at the 4-position.
Classification : Synthetic opioid agonist and fentanyl analog .
Comparison with Similar Compounds
Structural Analogs in the Fentanyl Family
Pharmacokinetic and Pharmacodynamic Data
Key Research Findings
Substituent Impact on Potency :
- The 3-methylphenethyl group enhances µ-opioid receptor binding affinity compared to unsubstituted phenyl analogs .
- Replacement of acetamide with pentanamide (valeryl fentanyl) increases duration but raises overdose risk .
Safety Margins :
- Compounds like R 30 730 exhibit exceptionally high safety margins (LD50/ED50 >25,000) due to optimized substituent geometry .
Metabolic Stability :
- Thiofentanyl’s thienyl group may reduce cytochrome P450-mediated metabolism, prolonging half-life .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide, monohydrochloride?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted piperidine intermediates and phenylacetamide derivatives. For example, 1-methyl-4-piperidone can react with phenethylamine analogs under reductive amination conditions, followed by acetylation and hydrochloride salt formation. Purification via recrystallization or column chromatography is critical, with structural confirmation using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Techniques include:
- 1H/13C NMR : To verify proton and carbon environments, ensuring correct substitution patterns (e.g., piperidinyl and phenyl group positions).
- High-resolution MS : For exact mass confirmation (e.g., molecular ion matching C21H28N2•HCl).
- X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated in structurally related acetamide derivatives .
Q. What analytical standards and purity thresholds are recommended for pharmacological studies?
- Methodological Answer : Use reference standards with ≥98% purity (HPLC-UV validated at λmax: 255 nm). Stability testing under -20°C storage ensures integrity over ≥5 years. Cross-validation with independent labs using gas chromatography (GC) or liquid chromatography-tandem MS (LC-MS/MS) is advised .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of fentanyl analogs like this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. The ICReDD framework combines computational reaction path searches with experimental validation to reduce trial-and-error synthesis. For example, optimizing solvent systems or catalysts for piperidinyl intermediate formation .
Q. What in vitro models are appropriate for assessing μ-opioid receptor binding affinity?
- Methodological Answer :
- Radioligand displacement assays : Use [3H]-DAMGO or [3H]-naloxone in HEK-293 cells expressing human μ-opioid receptors. Compare IC50 values to reference compounds (e.g., despropionyl fentanyl) .
- Functional assays : Measure cAMP inhibition via BRET or fluorescence-based systems to evaluate agonist efficacy .
Q. How should researchers address discrepancies in reported pharmacological data for fentanyl analogs?
- Methodological Answer :
- Purity verification : Ensure ≥98% purity via HPLC-UV/MS to exclude confounding impurities.
- Assay standardization : Use consistent receptor preparations (e.g., membrane vs. whole-cell assays).
- Structural analogs : Compare data with structurally related compounds (e.g., methoxyacetylfentanyl) to identify SAR trends .
Q. What safety protocols are critical for handling this compound in opioid research?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/airborne exposure.
- Storage : Maintain at -20°C in airtight containers to prevent degradation.
- Waste disposal : Follow OSHA HCS guidelines for hazardous opioid analogs, including incineration or chemical neutralization .
Q. How can researchers elucidate metabolic pathways of this compound in preclinical models?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
